molecular formula C12H32O4Ti B8814885 Titanium(IV) isopropoxide CAS No. 68585-67-1

Titanium(IV) isopropoxide

Cat. No.: B8814885
CAS No.: 68585-67-1
M. Wt: 288.25 g/mol
InChI Key: RLJWTAURUFQFJP-UHFFFAOYSA-N
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Description

Titanium(IV) isopropoxide (TTIP), with the molecular formula C₁₂H₂₈O₄Ti and molecular weight 284.22 g/mol, is a highly reactive metal alkoxide characterized by its clear to pale-yellow liquid form, distinct sweet odor, and low density (~0.96 g/mL at 20°C) . It is moisture-sensitive, rapidly hydrolyzing in air to form titanium dioxide (TiO₂) and isopropanol, necessitating anhydrous handling . TTIP’s structure comprises a central titanium atom coordinated with four isopropoxy groups, enabling its versatility as a precursor for TiO₂ nanomaterials, a catalyst in organic synthesis, and a key reagent in sol-gel processes . Applications span advanced ceramics, photocatalysts, and thin-film coatings, driven by its ability to form high-purity titanium oxides upon thermal decomposition .

Scientific Research Applications

Organic Synthesis

Titanium(IV) isopropoxide serves as a crucial reagent in organic synthesis due to its ability to facilitate various chemical reactions:

  • Catalytic Reactions : It is employed as a catalyst in several organic reactions, including the Sharpless epoxidation, which is pivotal for synthesizing chiral epoxides. Additionally, it plays a role in the Kulinkovich reaction for cyclopropane formation .
  • Synthesis of Heterocycles : A notable application includes the synthesis of pyrimidin-4-ones via a titanium(IV)-mediated cyclization method. This process allows for rapid and scalable production of differentially substituted compounds .
  • Reductive Amination : this compound has been utilized in solution-phase reductive amination to generate libraries of urea and amide derivatives, showcasing its utility in combinatorial chemistry .

Materials Science

In materials science, this compound is primarily used as a precursor for creating various titanium-based materials:

  • Titania (TiO2) Production : It is commonly used to synthesize titanium dioxide through sol-gel processes. The resulting TiO2 exhibits photocatalytic properties, making it valuable for applications in photocatalysis and environmental remediation .
  • Thin Films : The compound is instrumental in producing thin films of barium-strontium-titanate (BST) and other metal oxides via metal-organic chemical vapor deposition (MOCVD). These films are crucial for electronic applications such as capacitors and sensors .
  • Nanofibers for Implants : Research has demonstrated that this compound can be used to create TiO2 nanofibers through electrospinning. These nanofibers can enhance the biological performance of dental and bone implants by improving cell adhesion and differentiation .

Catalysis

This compound acts as a catalyst in various chemical transformations:

  • Asymmetric Induction : It has been noted for its role in asymmetric induction reactions, which are essential for producing enantiomerically pure compounds in pharmaceuticals .
  • Carbon Dioxide Metathesis : The compound facilitates the catalytic metathesis of carbon dioxide with heterocumulenes, contributing to carbon capture technologies and sustainable chemistry practices .

Environmental Applications

This compound has significant implications in environmental science:

  • Pollutant Degradation : It serves as a catalyst in photodegradation processes aimed at breaking down pollutants in water and air, thereby playing a role in environmental cleanup efforts .
  • Ion-Exchange Materials : The compound can be utilized to prepare porous titanosilicates, which are potential ion-exchange materials for the remediation of radioactive waste .

Case Studies

StudyApplicationFindings
Ghosh et al., 2005Carbon Dioxide InsertionDemonstrated the insertion of CO2 into this compound to form carbonato clusters under specific conditions .
Lim et al., 2008Nanofibers for ImplantsDeveloped TiO2 nanofibers using this compound; showed enhanced osseointegration properties for dental implants .
Ramanjulu et al., 2010Synthesis of PyrimidinonesReported a novel method using this compound for synthesizing pyrimidin-4-ones with high functional group compatibility .

Q & A

Basic Questions

Q. How can premature hydrolysis of Titanium(IV) isopropoxide be prevented during solution preparation?

this compound is highly moisture-sensitive. To stabilize it in solution:

  • Use acidic stabilizers such as hydrochloric acid (HCl) or acetic acid (HAc) at 0.1–1.0 M concentrations to delay hydrolysis .
  • Dissolve in anhydrous solvents like tetrahydrofuran (THF) or ethanol, which minimize water content .
  • Maintain a low-temperature environment (e.g., ice bath) during mixing to slow reaction kinetics .
StabilizerSolventAcid ConcentrationTemperature Control
HCl/HAcTHF0.1–1.0 MIce bath (0–5°C)

Q. What solvents and stabilizers are compatible with this compound for sol-gel synthesis?

  • Solvents : Isopropanol, ethanol, and ethylene glycol are commonly used due to their ability to dissolve Ti(O<sup>i</sup>Pr)4 while controlling viscosity .
  • Stabilizers : Citric acid (2.5 mol per 1 mol Ti(O<sup>i</sup>Pr)4) chelates titanium ions, reducing uncontrolled aggregation during precursor formation .

Advanced Research Questions

Q. How can doping strategies be designed using this compound-based precursors?

To incorporate dopants (e.g., Cu<sup>2+</sup>) into TiO2 matrices:

  • Precursor Mixing : Add dopant salts (e.g., CuCl2) to Ti(O<sup>i</sup>Pr)4 resin in a 5% w/w ratio. Homogenize via magnetic stirring for 1 hour .
  • Calcination : Heat the doped precursor at 400–600°C to form crystalline TiO2-Cu composites .
DopantPrecursor Ratio (Ti:Cu)Mixing TimeCalcination Temperature
Cu<sup>2+</sup>95:5 w/w1 hour500°C

Q. How do hydrolysis-condensation ratios influence TiO2 content in polymer matrices?

Adjusting the Ti(O<sup>i</sup>Pr)4/H2O molar ratio directly impacts TiO2 yield:

  • 1:1 ratio : Produces 0.14–1.40 wt% TiO2 in polyol matrices.
  • 1:2 ratio : Increases TiO2 content to 2.80 wt% due to enhanced hydrolysis .
Ti(O<sup>i</sup>Pr)4:H2OTiO2 Content (wt%)Polymer Matrix
1:10.14–1.40POPG (MM 1000)
1:22.80POPG (MM 1000)

Q. What characterization techniques validate successful doping or composite formation?

  • FTIR Spectroscopy : Confirm Ti-O-Ti network formation (peaks at 400–800 cm<sup>-1</sup>) and dopant integration (e.g., Cu-O bonds at 500–600 cm<sup>-1</sup>) .
  • XRD : Identify crystallinity and phase composition (anatase vs. rutile TiO2) .
  • SEM/EDS : Map elemental distribution to verify dopant homogeneity .
TechniqueTarget SignalApplication Example
FTIRTi-O-TiConfirming gelation
EDSCu Kα linesDopant distribution

Q. Methodological Notes

  • Experimental Reproducibility : Document molar ratios, stabilizer concentrations, and thermal profiles rigorously to enable replication .
  • Safety Protocols : Use inert atmospheres (N2/Ar) for handling Ti(O<sup>i</sup>Pr)4 due to its flammability (flash point: 46°C) .

Comparison with Similar Compounds

Comparison with Similar Titanium(IV) Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Solubility Key Stability Traits
Titanium(IV) isopropoxide C₁₂H₂₈O₄Ti 284.22 Liquid Soluble in alcohols, ethers, acetone Hydrolyzes rapidly in moisture
Titanium(IV) bis(ammonium lactato) dihydroxide (TALH) C₈H₂₀N₂O₈Ti 336.14 Aqueous solution Water-soluble Stable in aqueous environments
Methyltitanium(IV) triisopropoxide C₁₀H₂₄O₃Ti 240.18 Liquid (in THF) Soluble in THF, hydrocarbons Air-sensitive; Lewis acidic
Titanium(IV) (triethanolaminato)isopropoxide C₉H₁₉NO₃Ti 253.12 Liquid Soluble in polar solvents Enhanced hydrolytic stability

Key Observations :

  • TALH’s aqueous stability contrasts with TTIP’s moisture sensitivity, enabling direct use in hydrothermal synthesis of nanotubes (TNTs) without rigorous anhydrous conditions .
  • Triethanolaminato derivatives exhibit modified coordination spheres, enhancing solubility and stability for applications like anti-corrosion coatings .

Reactivity and Functional Performance

  • Hydrolysis Kinetics: TTIP hydrolyzes faster than TALH, forming TiO₂ nanoparticles (TNPs) under acidic conditions (pH 2–4) . TALH’s slower hydrolysis favors anisotropic growth, yielding nanotubes .
  • Photocatalytic Activity: TTIP-derived TNPs show ~85% degradation efficiency for 4-chlorophenol under UV-C, outperforming TALH-synthesized TNTs (~70%) due to higher surface area and crystallinity .
  • Catalytic Versatility: TTIP catalyzes regiospecific ring-opening of epoxides and tandem aldol-Tishchenko reactions, whereas triethanolaminato derivatives are tailored for biocompatible coatings .

Properties

CAS No.

68585-67-1

Molecular Formula

C12H32O4Ti

Molecular Weight

288.25 g/mol

IUPAC Name

propan-2-ol;titanium

InChI

InChI=1S/4C3H8O.Ti/c4*1-3(2)4;/h4*3-4H,1-2H3;

InChI Key

RLJWTAURUFQFJP-UHFFFAOYSA-N

SMILES

CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ti]

Canonical SMILES

CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ti]

boiling_point

220 °C @ 760 mm Hg

Color/Form

Light-yellow liquid
Colorless to light-yellowish fluid

density

0.9711 @ 20 °C/4 °C

melting_point

Approx 20 °C

physical_description

Tetraisopropyl titanate appears as a water-white to pale-yellow liquid with an odor like isopropyl alcohol. About the same density as water. Vapors heavier than air.
Liquid
Liquid;  mp = 18-20 deg C;  [Merck Index] Colorless to light yellow liquid;  [HSDB] Light yellow liquid;  [MSDSonline]

solubility

Sol in anhydrous ethanol, ether, benzene, chloroform

vapor_density

9.8 (AIR= 1)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Titanium(IV) isopropoxide
Titanium(IV) isopropoxide
Titanium(IV) isopropoxide
Titanium(IV) isopropoxide
Titanium(IV) isopropoxide
Titanium(IV) isopropoxide

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